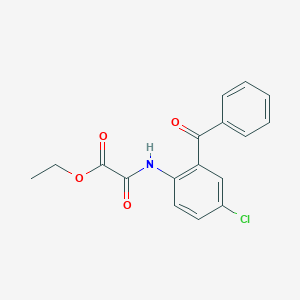

Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate is a compound that has been the subject of various studies due to its potential applications in the fields of medicine and chemistry. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds, their synthesis, structure, and biological activities, which can be informative for understanding the characteristics of ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate.

Synthesis Analysis

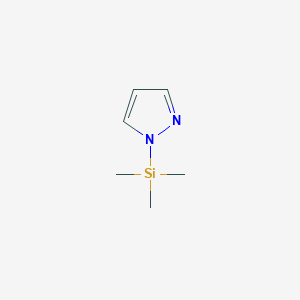

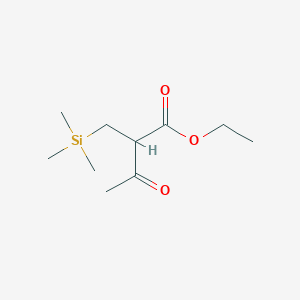

The synthesis of related compounds typically involves Knoevenagel condensation reactions, as seen in the synthesis of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate and ethyl 2-(4-methylbenzylidene)-3-oxobutanoate . These reactions are catalyzed by piperidine and trifluoroacetic acid in benzene under reflux conditions. Another related compound, ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate, was synthesized through a reaction involving ammonium thiocyanate and ethyl 3-aminobut-2-enoate . These methods could potentially be adapted for the synthesis of ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate.

Molecular Structure Analysis

X-ray diffraction studies have been used to determine the crystal and molecular structures of similar compounds. For instance, ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate crystallizes in the monoclinic crystal system under the space group P21/n . The compound adopts a Z conformation about the C=C bond. Similarly, ethyl 2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate crystallizes in the triclinic crystal system, space group P1 . These studies provide a basis for understanding the molecular conformation and crystal packing which could be relevant for ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate.

Chemical Reactions Analysis

The chemical reactivity of these compounds can be inferred from their functional groups and molecular structure. For example, the presence of an ester group in ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate suggests susceptibility to hydrolysis reactions . The presence of amino groups, as seen in ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate, indicates potential for participation in nucleophilic substitution reactions . These insights can be applied to predict the chemical behavior of ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate.

Physical and Chemical Properties Analysis

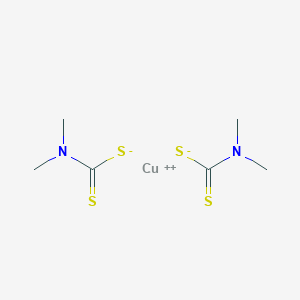

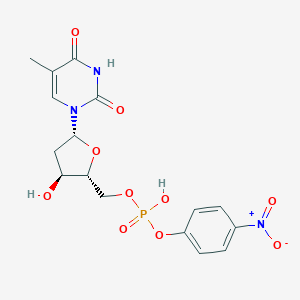

The physical and chemical properties of these compounds are closely related to their molecular structures. The antimicrobial and antioxidant activities of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate were evaluated in vitro, indicating potential biological relevance . The antitumor activity of ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate against certain cancer cell lines suggests that similar compounds could also exhibit biological activities . The spectroscopic and theoretical studies, including vibrational spectra and molecular orbital analyses, provide additional information on the electronic properties of these compounds . These properties are essential for understanding the behavior of ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate in various environments.

Applications De Recherche Scientifique

Antioxidant Capacity and Reaction Pathways

Research on the ABTS/PP decolorization assay, a method to assess antioxidant capacity, indicates complex reaction pathways involving specific antioxidants. Although not directly linked to Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate, the study highlights the intricate interactions between antioxidants and free radicals, suggesting a potential area for investigating the antioxidant properties of related compounds (Ilyasov et al., 2020).

Semisynthetic Resorbable Materials

Advancements in biocompatible, degradable materials have been reported, with research on hyaluronan derivatives offering clinical applications due to their varied biological properties. This area could be pertinent for exploring applications of Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate in developing new materials with specific biological interactions (Campoccia et al., 1998).

Alcohol Consumption Biomarkers

Ethyl glucuronide (EtG) in hair has been used as a marker for alcohol use, showcasing the significance of ethyl groups in biological monitoring. This research illustrates the broader implications of ethyl compounds in detecting and quantifying substance intake, hinting at potential research avenues for Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate in toxicological studies (Triolo et al., 2022).

Environmental Fate of Chemical Compounds

Understanding the occurrence, fate, and behavior of parabens in aquatic environments provides insights into the environmental impact of chemical compounds, including those with similar structures to Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate. This research underscores the importance of evaluating the ecological consequences of synthetic chemicals (Haman et al., 2015).

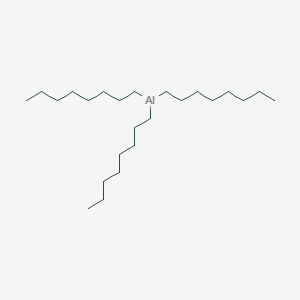

Chemical Recycling of Polymers

The chemical recycling of poly(ethylene terephthalate) (PET) highlights innovative approaches to managing plastic waste, with potential implications for recycling or repurposing materials with chemical structures related to Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate. This area of research offers a perspective on the sustainability and environmental management of chemical compounds (Karayannidis & Achilias, 2007).

Propriétés

IUPAC Name |

ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClNO4/c1-2-23-17(22)16(21)19-14-9-8-12(18)10-13(14)15(20)11-6-4-3-5-7-11/h3-10H,2H2,1H3,(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LECMLMOJQJLXGB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)NC1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50347391 |

Source

|

| Record name | ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50347391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate | |

CAS RN |

19144-20-8 |

Source

|

| Record name | ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50347391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.